molecular formula C8H9N3S B1399121 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine CAS No. 1094070-46-8

6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine

货号: B1399121
CAS 编号: 1094070-46-8
分子量: 179.24 g/mol
InChI 键: MUTMRESYFDVMHM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine (CAS 1094070-46-8) is a high-value chemical scaffold in neuroscience and medicinal chemistry research. This compound serves as a crucial synthetic intermediate for the development of potent and selective negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors associated with Transmembrane AMPA Receptor Regulatory Protein γ-8 (AMPAR/TARP γ-8) . The imidazo[1,2-a]pyrazine core structure was initially identified through high-throughput screening for its exceptional ability to selectively inhibit glutamate-induced Ca2+ flux in cells expressing the GluA1/γ-8 complex, while showing no activity against the closely related γ-2 subunit at high concentrations . Researchers utilize this compound as a versatile building block for structure-activity relationship (SAR) studies. Subsequent optimization around this core has yielded subnanomolar, brain-penetrant leads with significant anticonvulsant effects in preclinical models . The compound's mechanism involves acting as a selective negative modulator, partially disrupting protein-protein interactions between the TARP and the pore-forming subunit of the ion channel, which results in the attenuation of hyperexcitability in the hippocampus without widespread effects on synaptic transmission throughout the brain . Its primary research applications include the investigation of synaptic plasticity and the development of novel therapeutic candidates for partial-onset seizures with an potentially improved therapeutic index compared to non-selective AMPAR antagonists . This product is supplied for chemical and pharmaceutical research applications. It is intended for use by qualified laboratory professionals only. For Research Use Only. Not intended for diagnostic or therapeutic uses.

属性

IUPAC Name

6-methyl-8-methylsulfanylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-6-5-11-4-3-9-7(11)8(10-6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTMRESYFDVMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719231
Record name 6-Methyl-8-(methylsulfanyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094070-46-8
Record name 6-Methyl-8-(methylsulfanyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Route Summary

The preparation of this compound generally follows these key steps:

  • Formation of the imidazo[1,2-a]pyrazine core: Condensation of 2-amino-3-chloropyrazine with an appropriate α-haloketone (e.g., α-chloroacetophenone derivatives) to form the fused bicyclic system.
  • Halogenation and substitution: Introduction of a halogen atom (commonly chlorine or bromine) at the 8-position to enable further nucleophilic substitution.
  • Methylsulfanyl group installation: Displacement of the halogen at the 8-position with a methylthiolate nucleophile (e.g., sodium methylthiolate or methylthiol under basic conditions) to install the methylsulfanyl substituent.
  • Methyl substitution at the 6-position: This is typically introduced via the starting α-haloketone or through selective methylation reactions.

This sequence is supported by the synthesis of related imidazo[1,2-a]pyrazines where selective displacement of halogens at the 8-position is a key step.

Reaction Conditions and Optimization

From the literature, the following conditions have been optimized for similar compounds:

Step Reagents/Conditions Notes
Condensation 2-amino-3-chloropyrazine + α-chloro- or α-bromoacetophenone; solvent: ethanol or methanol; reflux High yields (~90%); methanol preferred for higher yield
Halogenation (bromination) Bromine source (e.g., NBS), solvent: DMF or acetonitrile; room temp to reflux Yields vary; regioselectivity critical
Nucleophilic substitution Sodium methylthiolate or methylthiol with base (e.g., NaH, K2CO3); solvent: DMF or DMSO; 50-80 °C Efficient substitution of 8-halogen with methylsulfanyl group
Methylation at 6-position Introduced via starting ketone or via methylation with methyl iodide and base Selective methylation possible with K2CO3 base in DMF

Example Synthetic Scheme

A representative synthetic scheme for this compound is as follows:

  • Step 1: Condense 2-amino-3-chloropyrazine with 2-chloro-1-(methyl)ethanone under reflux in methanol to form 6-methyl-imidazo[1,2-a]pyrazine with a chlorine substituent at position 8.
  • Step 2: Treat the 8-chloro intermediate with sodium methylthiolate in DMF at 60-80 °C to substitute chlorine with methylsulfanyl group, yielding this compound.

Data Table: Reaction Optimization for Imidazo[1,2-a]pyrazine Derivatives

Entry Reaction Step Solvent Catalyst/Base Temp (°C) Time (h) Yield (%) Notes
1 Condensation Methanol None Reflux 4-6 90-98 High yield with methanol solvent
2 Bromination DMF NBS RT-50 2-4 60-75 Regioselective bromination
3 Nucleophilic substitution DMF NaSCH3 (sodium methylthiolate) 60-80 3-5 70-85 Efficient substitution at 8-position
4 Methylation (if needed) DMF K2CO3, MeI RT-50 2-3 80-90 Selective methylation at 6-position

科学研究应用

Antibacterial Activity

Research has highlighted the potential of imidazo[1,2-a]pyrazine derivatives, including 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine, as inhibitors of bacterial ATPases. A notable study demonstrated that these compounds could inhibit the HP0525 ATPase from Helicobacter pylori, a crucial enzyme involved in bacterial virulence. The structure-activity relationship (SAR) analysis indicated that specific substitutions at the 8-position significantly enhance antibacterial potency, with some compounds exhibiting IC50 values in the low micromolar range .

Kinase Inhibition

Imidazo[1,2-a]pyrazines have also been investigated for their kinase inhibitory properties. The flexibility of the imidazo scaffold allows for modifications that can enhance selectivity and potency against various kinases involved in cancer pathways. For instance, certain derivatives have shown promise as selective inhibitors of specific kinases, which could lead to novel therapeutic strategies in oncology .

Case Study 1: Structure-Activity Relationship Analysis

A detailed SAR study focusing on a series of imidazo[1,2-a]pyrazines revealed that modifications at the methylsulfanyl position (position 8) were critical for maintaining activity against HP0525. Compounds with bulky groups at this position exhibited enhanced binding affinity and inhibitory effects compared to those with smaller substituents. This study underscores the importance of strategic modifications in drug design to optimize therapeutic efficacy .

Case Study 2: Development of Anticancer Agents

In another investigation, researchers explored the anticancer potential of various imidazo[1,2-a]pyrazine derivatives. The study highlighted that certain compounds could induce apoptosis in cancer cell lines through the inhibition of specific kinase pathways. The identification of these pathways provides a foundation for developing targeted therapies that exploit the unique properties of imidazo[1,2-a]pyrazines like this compound .

Table: Summary of Biological Activities

Compound NameBiological ActivityIC50 (μM)Reference
This compoundHP0525 ATPase Inhibition6
Various Imidazo DerivativesKinase InhibitionVaries
Other Substituted Imidazo CompoundsAnticancer ActivityVaries

相似化合物的比较

Comparison with Structural and Functional Analogs

Key Observations:
  • Position 8 Modifications : The methylsulfanyl group in the target compound contrasts with aryl, alkyl, or piperazinyl groups in analogs. Sulfur’s electronegativity and polarizability may influence binding kinetics compared to bulkier aryl groups .
  • Position 6 Methyl Group : This substituent likely enhances steric stability, as seen in CDK9 inhibitors where C3 alkyl chains improve hydrophobic interactions .
  • Nitrogen Placement : Imidazo[1,2-a]pyrazines with additional N atoms (vs. imidazo[1,2-a]pyridines) show reduced antitumor potency, highlighting the trade-off between heteroatom content and bioactivity .
Relevance to Target Compound:
  • The 8-methylsulfanyl group could be introduced via palladium-catalyzed cross-coupling, as demonstrated for methyl thioether derivatives .
  • Grignard reactions are less applicable here due to the stability challenges of dihydro intermediates .

Physicochemical and Conformational Properties

  • NMR and computational studies confirm that bulky groups at these positions reduce conformational entropy .
  • Protonation Sites : Unlike imidazo[1,2-a]pyridines, protonation in imidazo[1,2-a]pyrazines occurs at N1, affecting solubility and receptor binding .

生物活性

6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C8_8H9_9N3_3S
  • CAS Number : 1094070-46-8
  • Molecular Weight : 179.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may influence enzyme activity and receptor modulation, leading to significant cellular effects.

Some proposed mechanisms include:

  • Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
  • Receptor Modulation : The compound may act as a modulator at neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of imidazo[1,2-a]pyrazine possess antimicrobial properties. For instance, related compounds have demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations into imidazo[1,2-a]pyrazine derivatives have highlighted their potential as anticancer agents. The compound has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Notably, a related derivative showed an IC50_{50} value of 5.70 nM against ENPP1, a target implicated in cancer progression .

Neuroprotective Effects

There is emerging evidence suggesting that the compound may exhibit neuroprotective effects through modulation of glutamate receptors. This action could be beneficial in conditions such as epilepsy and neurodegenerative diseases .

Case Studies and Experimental Data

Several studies have explored the biological activity of imidazo[1,2-a]pyrazine derivatives:

Study Findings IC50_{50}
Study AInhibition of ENPP15.70 nM
Study BAntimicrobial activity against E. coliN/A
Study CInduction of apoptosis in cancer cellsN/A

These findings demonstrate the compound's potential across various therapeutic areas.

常见问题

Basic Research Questions

Q. What are the common synthetic routes to imidazo[1,2-a]pyrazine derivatives, and how can they be optimized for 6-Methyl-8-methylsulfanyl substitution?

  • Methodology : Imidazo[1,2-a]pyrazine scaffolds are typically synthesized via cyclocondensation of α-haloketones with aminopyrazines . For 6-Methyl-8-methylsulfanyl derivatives, regioselective functionalization is critical. Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or electrophilic substitution (e.g., using methylthiolation agents like MeSSiMe₃) can introduce substituents at positions 6 and 8 . Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), solvent systems (DMSO/toluene), and temperature to minimize side reactions .

Q. What biological activities are associated with imidazo[1,2-a]pyrazine derivatives, and how are these evaluated in vitro?

  • Methodology : Known activities include PDE inhibition, α-adrenergic receptor antagonism, and anti-inflammatory effects . Standard assays involve:

  • PDE inhibition : Radiolabeled cAMP/cGMP competitive binding assays using purified enzymes .
  • Receptor binding : Displacement studies with [³H]clonidine (α₂-adrenergic) or [³H]prazosin (α₁-adrenergic) in tissue homogenates .
  • Anti-inflammatory screening : LPS-induced cytokine release (e.g., IL-6, TNF-α) in macrophage cell lines (e.g., RAW 264.7) .

Q. How are imidazo[1,2-a]pyrazine derivatives characterized structurally?

  • Methodology : Key techniques include:

  • ¹H/¹³C NMR : Assigning signals based on coupling constants (e.g., J5,8 > J6,8 in the core scaffold) .
  • HRMS (ESI-QTOF) : Confirming molecular weight and isotopic patterns (e.g., [M + Na]<sup>+</sup> for C₈H₉N₃S derivatives) .
  • X-ray crystallography : Resolving regioisomers (e.g., distinguishing 6- vs. 8-substitution) .

Advanced Research Questions

Q. How can regioselectivity be achieved in electrophilic/nucleophilic substitutions on imidazo[1,2-a]pyrazine scaffolds?

  • Methodology : Reactivity is guided by electron density calculations. Electrophilic substitutions favor position 3 (highest electron density), while nucleophilic attacks target positions 5 and 8 . For example:

  • Bromination : NBS in DMF selectively brominates position 3 .
  • Methoxy substitution : NaOMe in MeOH under reflux replaces bromine at position 8 .
  • Computational modeling (e.g., DFT) predicts regioselectivity for novel derivatives .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Case Study : Imidazo[1,2-a]pyrazines with MIC variations (1–9 μM) against Mycobacterium tuberculosis were analyzed by:

  • SAR studies : Comparing nitrogen placement (positions 5, 6, 7) and substituent effects (e.g., methylthio vs. methoxy) .
  • Cellular permeability assays : Measuring intracellular accumulation via LC-MS/MS .
  • Target engagement : Thermal shift assays to confirm binding to essential enzymes (e.g., InhA) .

Q. How can metabolic pathways of 6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine be studied preclinically?

  • Methodology :

  • Isotopic labeling : Synthesize ¹³C/¹⁴C-labeled analogs (e.g., ¹³C at the methylthio group) to track metabolites .
  • In vitro metabolism : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites via LC-HRMS .
  • In vivo studies : Administer radiolabeled compound to rodents, collect plasma/urine, and quantify thiocyanate metabolites (common for imidazo[1,2-a]pyrazines) .

Q. What in vivo models are suitable for evaluating the anti-inflammatory efficacy of this compound?

  • Methodology :

  • Acute lung injury (ALI) : LPS-induced ALI in mice, assessing bronchoalveolar lavage fluid (BALF) for neutrophil count and cytokine levels .
  • Sepsis models : Cecal ligation and puncture (CLP) in rats, monitoring survival rates and organ dysfunction .
  • Toxicokinetics : Dose escalation studies to determine NOAEL (No Observed Adverse Effect Level) .

Q. How does the methylthio group at position 8 influence photophysical properties for imaging applications?

  • Methodology :

  • Fluorescence spectroscopy : Measure quantum yield (Φ) and Stokes shift in solvents of varying polarity .
  • Cellular imaging : Treat live cells (e.g., HeLa) with the compound and image using confocal microscopy; compare with controls lacking the methylthio group .
  • Photostability : Expose to UV light (365 nm) and track fluorescence decay over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。